molecular formula C13H21N B1361058 N-(1-ethylpropyl)-3,4-dimethylaniline CAS No. 56038-89-2

N-(1-ethylpropyl)-3,4-dimethylaniline

Cat. No.: B1361058
CAS No.: 56038-89-2
M. Wt: 191.31 g/mol
InChI Key: ZOTRFGNOTDLOAU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(1-ethylpropyl)-3,4-dimethylaniline, also known as 3,4-dimethyl-N-(pentan-3-yl)aniline, is a selective herbicide . The primary targets of this compound are annual grasses and many annual broad-leaved weeds . It is used to control these pests in various crops such as cereals, fruits, and vegetables .

Mode of Action

The mode of action of this compound involves the disruption of mitosis . This compound inhibits the synthesis of microtubules , which are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By disrupting this process, this compound prevents the growth and proliferation of target weeds.

Biochemical Pathways

This compound affects the biochemical pathways related to cell division . The inhibition of microtubule synthesis disrupts the formation of the mitotic spindle, a structure that is crucial for the separation of chromosomes during cell division. This disruption leads to the cessation of cell division and ultimately results in the death of the target weeds .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In rats, orally administered radiolabelled this compound was more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be persistent in the environment . It also has the potential for particle-bound transport , which means it can be carried over long distances by wind or water. These properties can influence the compound’s action, efficacy, and stability in the environment. Furthermore, the compound’s action can also be affected by factors such as soil type, temperature, and rainfall.

Preparation Methods

The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline involves a multi-step process. One common method starts with the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted starting materials .

Chemical Reactions Analysis

N-(1-ethylpropyl)-3,4-dimethylaniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids like sulfuric acid. Major products formed from these reactions include various amine derivatives and oxidized products .

Properties

IUPAC Name

3,4-dimethyl-N-pentan-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTRFGNOTDLOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028040
Record name N-(1-Ethylpropyl)-3,4-xylidine
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Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl-
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CAS No.

56038-89-2
Record name N-(1-Ethylpropyl)-3,4-dimethylbenzenamine
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Record name N-(1-Ethylpropyl)-3,4-dimethylaniline
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Record name Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl-
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Record name N-(1-Ethylpropyl)-3,4-xylidine
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Record name Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl
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Record name N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE
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Synthesis routes and methods I

Procedure details

Amounts of 24.2 g (0.20 mole) of 3,4-xylidine 38.4 g (0.44 mole) of diethyl ketone, 1.2 g of 5% platinum on carbon, and 0.26 g (2 mole %) of glacial acetic acid were charged to an autoclave and the autoclave was sealed, evacuated, purged with hydrogen and then pressurized with hydrogen to 50 psi. The temperature of the autoclave was raised to 60° C. and held at 60°-68° C. for 0.9 hours (very little, if any, hydrogen was being absorbed at this point). The autoclave was vented and the product filtered to separate the catalyst. The lower, aqueous phase, of the filtrate was separated and the upper, organic phase, was evaporated to constant weight of 35.0 g. Analysis of the residue showed it to be 78.8% pure, corresponding to 28.7 g of N-3-pentyl-3,4-xylidine (72.2% yield).
Quantity
24.2 g
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1.2 g
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0.26 g
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Synthesis routes and methods II

Procedure details

A mixture of 151 grams (1.0 mole) 4-nitro-o-xylene, 138 grams (1.6 moles) diethyl ketone, 5.8 grams of 5% platinum on carbon and 3.7 grams of 2-naphthalenesulfonic acid monohydrate were added to a pressure vessel. Hydrogen was fed into the reactor at a pressure of 30-40 psi and a temperature of 80°-100° C. When hydrogen uptake ceased, the vessel was cooled and vented. After filtering the catalyst, the aqueous phase was separated and the upper layer concentrated in vacuo to give 191 grams of 96% pure N-(1-ethylpropyl)-3,4-xylidine (96% yield).
Quantity
151 g
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138 g
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reactant
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5.8 g
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catalyst
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3.7 g
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Synthesis routes and methods III

Procedure details

A Parr hydrogenation apparatus was charged with 1.2 grams 5% platinum on carbon, 0.62 g 3,5-dihydroxybenzoic acid (pKa=1.92), 24.2 grams 3,4-xylidine and 28.0 grams diethyl ketone. The mixture heated to 70° C. and hydrogenated at 35-60 psig. The mixture was cooled, filtered, the filter cake washed with methanol, and the organic phase (87.7 g) analyzed by gas-liquid chromatography. Thus, 28.7 g of N-3-pentyl-3,4-xylidine was obtained, corresponding to a yield of 75.1%.
Quantity
24.2 g
Type
reactant
Reaction Step One
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1.2 g
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0.62 g
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catalyst
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28 g
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solvent
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 3,4-xylidine (1.2 g., 0.01 mole) and diethyl ketone (5 ml.) in methanol (20 ml.) is stirred at room temperature in the presence of sodium cyanoborohydride (1.1 g.) and 3A molecular sieves (3.0 g.). The pH is monitored each half hour and maintained at 6 by adding acetic acid in 5 drop portions as required. After 7 hours, the sieves are removed by filtration and the filtrate is diluted with water (100 ml.) and then acidified with hydrochloric acid. The solution is then basified with solid potassium carbonate and extracted with ethyl ether. The ether solution is dried and then evaporated leaving the desired product as a residual oil in 97.5% yield and in 93% purity as determined by gas-liquid chromatography. The compound had a boiling point of 80° C. at a pressure of 0.1 mm. Its elemental analysis is as follows:
Quantity
1.2 g
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reactant
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5 mL
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1.1 g
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3A
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20 mL
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Yield
97.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-ethylpropyl)-3,4-dimethylaniline
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N-(1-ethylpropyl)-3,4-dimethylaniline
Customer
Q & A

Q1: What is significant about the synthetic method described in the research for N-(1-ethylpropyl)-3,4-dimethylaniline?

A1: The research describes a novel one-step synthesis for this compound using 3,4-dimethylnitrobenzene as the starting material []. This method utilizes a Pt-Pd/C bimetallic catalyst and benzenesulfonic acid as a promoting acid catalyst under specific reaction conditions (temperature: 100°C, hydrogen pressure: 1.2 MPa) []. The significance lies in its improved yield (98.6%) compared to conventional methods, representing a 10% increase []. This efficiency makes it a potentially more cost-effective and sustainable approach for producing this compound.

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